

Application Note: Quantification of Venetoclax (C₂₂H₂₃Cl₂NO₂) in Biological Samples using UPLC-MS/MS

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Compound of Interest

Compound Name: C₂₂H₂₃Cl₂NO₂

Cat. No.: B12633842

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Venetoclax (chemical formula: **C₂₂H₂₃Cl₂NO₂**) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, approved for treating various hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). [1][2] As a targeted therapy, its efficacy and safety can be influenced by significant interindividual pharmacokinetic variability.[3] Therefore, robust and sensitive bioanalytical methods are crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and patient outcomes. This document provides a detailed protocol for the quantification of venetoclax in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method for this purpose.[3][4]

Mechanism of Action: BCL-2 Inhibition

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic (mitochondrial) pathway of apoptosis. In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins (such as BIM, BAX, and BAK) and preventing them from initiating programmed cell death.[5][6] This allows cancer cells to evade apoptosis and survive.[5]

Venetoclax is a BH3-mimetic drug that selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein.[7] This action displaces the sequestered pro-apoptotic proteins.[7]

[8] Once freed, proteins like BAX and BAK can oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This permeabilization releases cytochrome c and other factors into the cytoplasm, which in turn activate caspases, the executioner enzymes that dismantle the cell and complete the process of apoptosis.[7][8]

Caption: Mechanism of action of Venetoclax in inducing apoptosis.

Analytical Method Performance

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying venetoclax in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. Various validated methods have been published, demonstrating robust performance in human and animal plasma. A summary of performance characteristics from several UPLC-MS/MS methods is presented below.

Biological Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Accuracy (%)	Precision (RSD%)	Reference(s)
Human Plasma	20 - 5000	20	88.1 - 111.9	< 13.6	[9][10]
Human Plasma	25 - 8000	25	Not Specified	Not Specified	[3][11]
Human CSF	0.5 - 100	0.5	88.1 - 111.9	< 13.6	[9][10]
Mouse Plasma	5 - 1000	5	94.4 - 106	< 10.5	[12]
Rat Plasma	5 - 1000	5	90.8 - 97.4	< 7.1	[13]
Children's Plasma	10 - 2000	10	Not Specified	Not Specified	[14][15]

Detailed Experimental Protocol: UPLC-MS/MS

This protocol describes a validated method for the determination of venetoclax in human plasma using protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.

Materials and Reagents

- Venetoclax analytical standard
- Venetoclax-d8 (or other suitable internal standard)
- Acetonitrile (ACN), LC-MS grade
- Formic acid, LC-MS grade
- Ammonium formate, LC-MS grade
- Ultrapure water
- Drug-free human plasma (with K2-EDTA anticoagulant)
- Dimethyl sulfoxide (DMSO), ACS grade

Preparation of Stock Solutions and Standards

- Stock Solutions (1 mg/mL): Prepare stock solutions of venetoclax and the internal standard (IS), venetoclax-d8, in DMSO or ACN.[\[11\]](#)[\[14\]](#)
- Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in ACN or an ACN/water mixture.
- Calibration Standards (25 - 8000 ng/mL): Prepare a series of calibration standards by spiking blank human plasma with the appropriate venetoclax working solutions.[\[3\]](#)[\[11\]](#)
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 50, 2500, and 6000 ng/mL).[\[11\]](#)

Biological Sample Preparation (Protein Precipitation)

This is a rapid and effective method for extracting venetoclax from plasma.[\[9\]](#)[\[11\]](#)

- Pipette 50 μ L of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 200 µL of cold acetonitrile containing the internal standard (e.g., venetoclax-d8 at 1 µg/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Conditions

The following are typical instrument parameters. These should be optimized for the specific instrument being used.

Table 2: UPLC Conditions

Parameter	Setting	Reference(s)
Column	ACQUITY UPLC BEH C18 or HSS T3 (e.g., 2.1 x 50 mm, 1.8 µm)	[3] [9] [10] [11]
Mobile Phase A	0.1% Formic Acid in Water (or 10 mM Ammonium Formate)	[3] [9] [10]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	[3]
Flow Rate	0.4 mL/min	[12]
Gradient	Isocratic or Gradient Elution (e.g., 40:60 A:B)	[9] [10]
Column Temp.	40 °C	

| Run Time | 2.5 - 5 minutes | [\[9\]](#)[\[13\]](#) |

Table 3: Mass Spectrometry Conditions

Parameter	Setting	Reference(s)
Ionization Mode	Electrospray Ionization (ESI), Positive	[11]
Scan Type	Multiple Reaction Monitoring (MRM)	[3][11]
Venetoclax (m/z)	Q1: 868.3-868.5 -> Q3: 636.3 or 321.0	[3][9][10][11]
Venetoclax-d8 (m/z)	Q1: 876.3 -> Q3: 644.3	[9][10][14]
Capillary Voltage	3.0 - 4.0 kV	
Source Temp.	120 - 150 °C	

| Desolvation Temp. | 400 - 500 °C | |

Data Analysis and Validation

- Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.[4]
- Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing selectivity, carry-over, linearity, accuracy, precision, recovery, and stability. [1][4]

Experimental Workflow

The overall process from sample collection to final data analysis is outlined in the workflow diagram below.

Caption: Bioanalytical workflow for Venetoclax quantification in plasma.

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